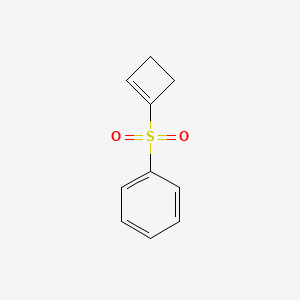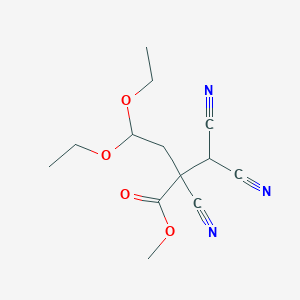
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate: is an organic compound with a complex structure that includes multiple functional groups such as cyano and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate typically involves multi-step organic reactions. One common method starts with the esterification of 4,4-diethoxybutanoic acid to form the corresponding ester. This is followed by a series of nucleophilic substitution reactions where cyano groups are introduced. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial. Catalysts may also be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
-
Oxidation: : Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines, depending on the specific conditions and reagents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the cyano groups. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Bases: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new cyano derivatives or other substituted products.
科学研究应用
Chemistry
In chemistry, Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyano and ester groups. Its reactivity with nucleophiles makes it a useful probe for investigating biochemical reactions.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may allow for the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and functional groups make it suitable for creating materials with specific properties, such as enhanced strength or chemical resistance.
作用机制
The mechanism by which Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate exerts its effects involves interactions with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-cyano-2-methylpropanoate
- Ethyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate
- Methyl 2-cyano-2-(dicyanomethyl)-4,4-dimethoxybutanoate
Uniqueness
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate is unique due to its combination of cyano and ester groups, which provide a high degree of reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of potential modifications and applications, making it a valuable tool in both research and industrial settings.
属性
CAS 编号 |
184092-93-1 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-11(20-5-2)6-13(9-16,12(17)18-3)10(7-14)8-15/h10-11H,4-6H2,1-3H3 |
InChI 键 |
JLGGQFOOLSXWHM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC(C#N)(C(C#N)C#N)C(=O)OC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



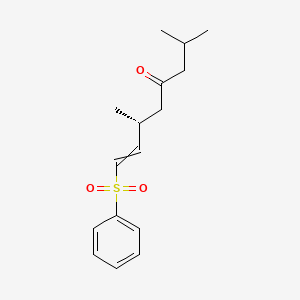

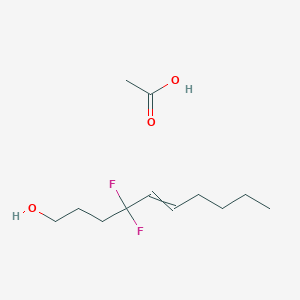
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
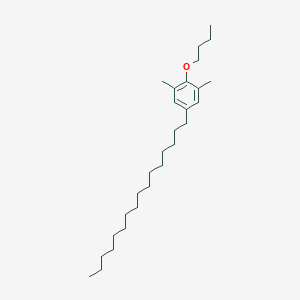
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
methyl carbonate](/img/structure/B14270203.png)
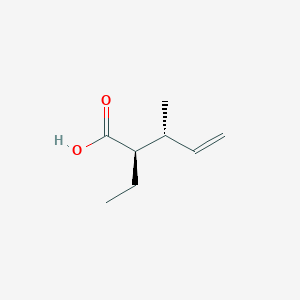
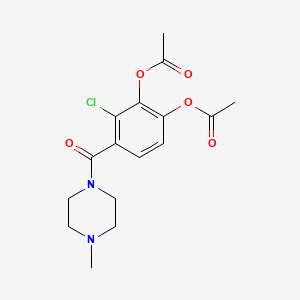
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
